4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine
Description
4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine, fluorine, and nitro group attached to a phenyl ring, which is further connected to a morpholine ring
Properties
IUPAC Name |
4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O3/c11-9-7(14(15)16)1-2-8(10(9)12)13-3-5-17-6-4-13/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNQNLQVNNZKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C=C2)[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine typically involves the substitution reaction of morpholine with a halogenated nitrobenzene derivative. One common method is the reaction of 1,2-difluoro-4-nitrobenzene with morpholine under neat conditions, followed by bromination to introduce the bromine atom .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and ammonium chloride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction Reactions: Iron powder and ammonium chloride in ethanol are commonly used for nitro group reduction.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine or fluorine atoms.
Reduction Reactions: 4-(3-bromo-2-fluoro-4-aminophenyl)morpholine.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials and sensors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the nitro group and halogen atoms can influence its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-fluoro-4-nitrophenyl)morpholine: Similar structure but lacks the bromine atom.
3-fluoro-4-morpholinoaniline: An intermediate in the synthesis of linezolid, an antibiotic.
4-bromo-α,α,α-trifluorotoluene: Contains a bromine and trifluoromethyl group but lacks the nitro and morpholine groups.
Uniqueness
4-(3-bromo-2-fluoro-4-nitrophenyl)morpholine is unique due to the combination of bromine, fluorine, and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
